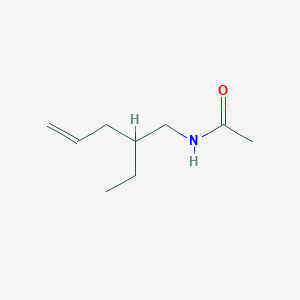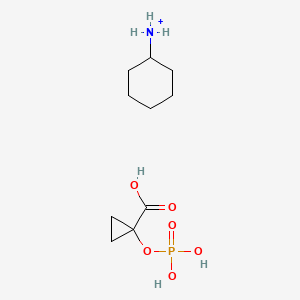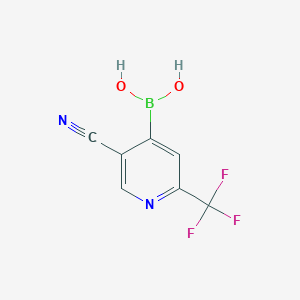
(5-Cyano-2-(trifluoromethyl)pyridin-4-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Cyano-2-(trifluoromethyl)pyridin-4-yl)boronic acid is a boronic acid derivative with the molecular formula C7H4BF3N2O2. This compound is characterized by the presence of a cyano group, a trifluoromethyl group, and a boronic acid moiety attached to a pyridine ring. It is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of various organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Cyano-2-(trifluoromethyl)pyridin-4-yl)boronic acid typically involves the introduction of the boronic acid group onto the pyridine ring. One common method is the hydroboration of an appropriate pyridine derivative. This process involves the addition of a borane reagent to the pyridine ring, followed by oxidation to yield the boronic acid .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process may involve the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
(5-Cyano-2-(trifluoromethyl)pyridin-4-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation and Reduction: The compound can undergo oxidation to form boronic esters or reduction to form boranes.
Substitution Reactions: The cyano and trifluoromethyl groups on the pyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, boronic esters, and coupled organic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(5-Cyano-2-(trifluoromethyl)pyridin-4-yl)boronic acid has several scientific research applications:
Chemistry: Widely used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling reactions.
Biology: Utilized in the development of biologically active compounds and pharmaceuticals.
Medicine: Plays a role in the synthesis of drug candidates and active pharmaceutical ingredients.
Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (5-Cyano-2-(trifluoromethyl)pyridin-4-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the coupled product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)pyridine-4-boronic acid: Similar structure but lacks the cyano group.
2-(Cyclohexylmethylamino)pyridine-5-boronic acid pinacol ester: Contains a different substituent on the pyridine ring.
2-(2-Morpholinoethylamino)pyridine-5-boronic acid pinacol ester: Another derivative with a morpholinoethylamino group.
Uniqueness
The presence of both the cyano and trifluoromethyl groups in (5-Cyano-2-(trifluoromethyl)pyridin-4-yl)boronic acid imparts unique electronic properties, making it particularly useful in specific synthetic applications. These groups can influence the reactivity and selectivity of the compound in various chemical reactions .
Properties
Molecular Formula |
C7H4BF3N2O2 |
|---|---|
Molecular Weight |
215.93 g/mol |
IUPAC Name |
[5-cyano-2-(trifluoromethyl)pyridin-4-yl]boronic acid |
InChI |
InChI=1S/C7H4BF3N2O2/c9-7(10,11)6-1-5(8(14)15)4(2-12)3-13-6/h1,3,14-15H |
InChI Key |
SEJNFJIXTCEJPL-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=NC=C1C#N)C(F)(F)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phenol, 2-[[[3-(dimethylamino)propyl]imino]methyl]-](/img/structure/B14080707.png)
![1-[2-(azepan-1-yl)ethyl]-3,7,9-trimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14080708.png)
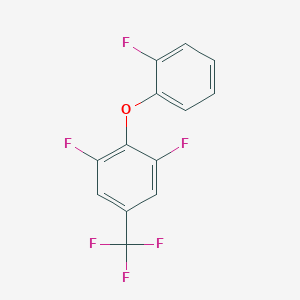
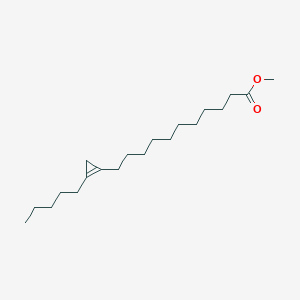
![[4-[C-(4-chlorophenyl)-N-[1-(1-phenylcyclobutyl)ethylideneamino]carbonimidoyl]phenyl] methanesulfonate](/img/structure/B14080739.png)
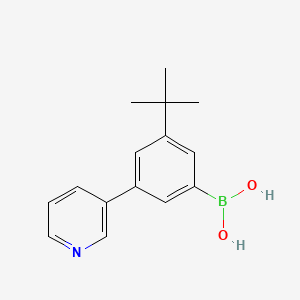
![1H-Pyrrolo[2,3-b]pyridine, 4-(3,5-difluorophenyl)-](/img/structure/B14080746.png)
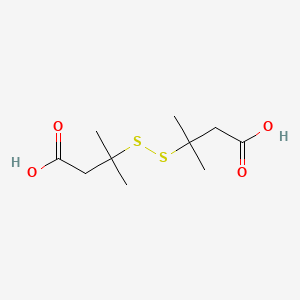
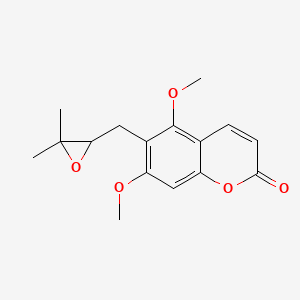
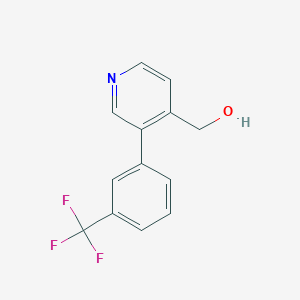
![2-Azatricyclo[5.1.0.0~3,5~]octa-1(7),2,5-triene](/img/structure/B14080780.png)
